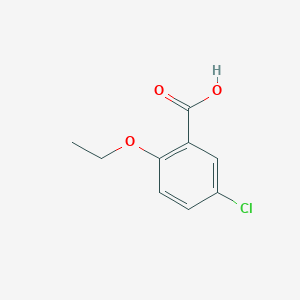

5-Chloro-2-ethoxybenzoic acid

Descripción

Overview of Benzoic Acid Derivatives in Organic Synthesis

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental reagents in organic synthesis. savemyexams.com The presence of a carboxyl group attached to a benzene (B151609) ring allows for a variety of chemical transformations. wikipedia.org These include esterification, where benzoic acids react with alcohols to form esters, and the formation of amides from benzoyl chloride. wikipedia.org Furthermore, the aromatic ring itself can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups at different positions. solubilityofthings.com

The versatility of benzoic acid derivatives is further enhanced by the presence of substituents on the benzene ring. These substituents can significantly influence the reactivity of the carboxyl group and the aromatic ring, enabling chemists to fine-tune the properties of the resulting molecules. The synthesis of benzoic acid itself can be achieved through methods like the oxidation of alkylbenzenes, providing a ready source for these important starting materials. savemyexams.com

Significance of Substituted Aromatic Systems in Medicinal Chemistry

Substituted aromatic systems are of paramount importance in the field of medicinal chemistry. A vast number of pharmaceutical drugs contain at least one aromatic ring, a testament to their significance in interacting with biological targets. nih.gov The introduction of various substituents onto an aromatic ring allows for the modulation of a compound's physicochemical properties, such as its solubility, lipophilicity, and electronic distribution. nih.gov These properties are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The strategic placement of functional groups on an aromatic scaffold can lead to enhanced biological activity and selectivity for a particular receptor or enzyme. solubilityofthings.com Medicinal chemists often synthesize libraries of related substituted aromatic compounds to explore structure-activity relationships (SAR), which helps in identifying the most potent and effective drug candidates. nih.gov This process of lead optimization is a cornerstone of modern drug discovery. nih.gov

Classification of 5-Chloro-2-ethoxybenzoic Acid within Aromatic Compounds

This compound is a multisubstituted aromatic compound. It can be classified in several ways based on its structural features:

Aromatic Carboxylic Acid: The presence of the carboxyl group (-COOH) attached to the benzene ring places it in this broad class of organic acids.

Benzoic Acid Derivative: It is a derivative of benzoic acid, with substituents at the 2 and 5 positions of the benzene ring. savemyexams.com

Halogenated Aromatic Compound: The chlorine atom at the 5-position makes it a halogenated aromatic compound.

Aromatic Ether: The ethoxy group (-OCH2CH3) at the 2-position classifies it as an aromatic ether.

The combination of these functional groups—a carboxylic acid, a halogen, and an ether—on a single aromatic ring gives this compound its unique chemical properties and potential for various applications in scientific research.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉ClO₃ |

| Molecular Weight | 200.62 g/mol scbt.com |

| CAS Number | 62871-12-9 chemicalbook.com |

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-2-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXINMFQXFEZGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408295 | |

| Record name | 5-chloro-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62871-12-9 | |

| Record name | 5-chloro-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 2 Ethoxybenzoic Acid

Established Synthetic Pathways for Substituted Benzoic Acids

The preparation of substituted benzoic acids like 5-Chloro-2-ethoxybenzoic acid often relies on a series of well-established organic reactions. These include regioselective chlorination, etherification to introduce the ethoxy group, and carboxylation to form the benzoic acid moiety.

Regioselective Chlorination Approaches

Achieving the correct placement of the chlorine atom on the aromatic ring is a critical step. Electrophilic aromatic substitution is a common method for halogenating arenes. acs.org For substrates with existing substituents, the directing effects of these groups are paramount. For instance, in salicylic (B10762653) acid derivatives, electrophilic substitution, including halogenation, typically favors the 5-position due to the directing influence of the hydroxyl and carboxyl groups. chemcess.com

Various chlorinating agents can be employed, with N-chlorosuccinimide (NCS) being a common choice for mild chlorination. google.comchemicalbook.com The use of a catalyst, such as an iron powder or a palladium catalyst, can influence the regioselectivity and efficiency of the chlorination reaction. acs.orgsmolecule.com For example, palladium-catalyzed methods have been developed for the regioselective chlorination of arene C-H bonds, offering an alternative to traditional electrophilic substitution. acs.org In some cases, direct chlorination with chlorine gas is used, often under specific temperature and light conditions. chembk.com

The choice of solvent and the presence of acid additives can also be crucial. rsc.org For instance, the chlorination of 4-methylsulfonyltoluene is carried out in tetrachloroethylene (B127269) with iron powder as a catalyst. smolecule.com

Etherification Strategies (e.g., Ethoxylation)

The introduction of an ethoxy group is typically achieved through Williamson ether synthesis or related etherification methods. This involves the reaction of a phenoxide with an ethylating agent. In the context of synthesizing substituted benzoic acids, a hydroxyl group on the benzene (B151609) ring is deprotonated with a base to form a more nucleophilic phenoxide, which then reacts with an ethyl halide (like ethyl bromide) or diethyl sulfate (B86663).

For salicylic acid derivatives, the phenolic hydroxyl group can be etherified using a dialkyl sulfate in an alkaline aqueous solution. chemcess.com The protection of other functional groups, such as the carboxylic acid, may be necessary to prevent side reactions. This can be done by converting the carboxylic acid to an ester before carrying out the etherification.

Recent advancements have explored iridium-catalyzed intramolecular asymmetric allylic etherification of salicylic acid derivatives, demonstrating sophisticated control over ether bond formation. rsc.orgrsc.org

Carboxylation Techniques for Benzoic Acid Formation

The formation of the carboxylic acid group on the benzene ring can be accomplished through several methods. One of the most well-known is the Kolbe-Schmitt reaction, which involves the carboxylation of a sodium phenoxide with carbon dioxide under pressure and heat. chemcess.com

Another common strategy is the oxidation of an alkyl group attached to the benzene ring. For example, a methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like nitric acid or potassium permanganate. smolecule.com

Novel Synthetic Routes for this compound

More recently, specific synthetic routes have been developed to produce this compound and its analogs, often starting from readily available and inexpensive materials.

Utilization of Para-Aminosalicylic Acid as a Starting Material

A notable synthetic approach utilizes p-aminosalicylic acid or its salts as the starting material. google.comchemicalbook.com This method is advantageous due to the low cost and availability of the starting compound. The synthesis of a related compound, 4-amino-5-chloro-2-ethoxybenzoic acid, has been reported starting from p-aminosalicylic acid. google.com This suggests a viable pathway where the amino group could potentially be removed or replaced in a subsequent step if this compound is the final target.

Multi-step Reaction Sequences (Acetylation, Ethylation, Chlorination, Hydrolysis)

A multi-step synthesis starting from p-aminosalicylic acid has been described for a closely related compound, which involves a sequence of acetylation, ethylation, chlorination, and hydrolysis. google.com

The typical sequence for a related synthesis is as follows:

Acetylation: The amino group of p-aminosalicylic acid is acetylated to protect it during subsequent reactions.

Ethylation: The hydroxyl group is then ethylated to form the ethoxy group. This often involves converting the carboxylic acid to an ester first to prevent it from reacting with the ethylating agent.

Chlorination: A chlorine atom is introduced onto the aromatic ring.

Hydrolysis: The protecting acetyl group on the nitrogen and the ester group are hydrolyzed to yield the final amino-substituted benzoic acid. google.com

A similar strategy could be adapted for the synthesis of this compound, potentially involving deamination as a final step if starting from an amino-substituted precursor.

| Reaction Step | Reagents and Conditions |

| Acetylation | Acetic anhydride (B1165640) in an aqueous solvent. google.com |

| Ethylation | Diethyl sulfate or ethyl bromide in the presence of a base like KOH or NaOH. |

| Chlorination | N-chlorosuccinimide (NCS) is a common reagent for this step. google.com |

| Hydrolysis | Alkaline hydrolysis using a base like potassium hydroxide (B78521) followed by acidification. google.com |

Optimization of Reaction Conditions and Yield

The efficient synthesis of this compound heavily relies on the fine-tuning of reaction parameters. Key to this optimization is the control of temperature, the use of inert atmospheres, and the careful selection of solvents and stoichiometry.

Precise temperature control is a critical factor throughout the synthesis process to maximize product yield and minimize the formation of byproducts. For instance, in the Williamson ether synthesis, a common method for introducing the ethoxy group, temperatures are typically maintained in a moderate range of 50–80 °C. This temperature range provides a balance between a sufficient reaction rate and the prevention of undesirable side reactions. Some processes may require higher temperatures, from 65 to 160°C, with a preference for temperatures above 90°C to facilitate the reaction. google.com In certain halogenation steps, such as chlorination using N-chlorosuccinimide (NCS), maintaining a temperature of 80°C in a solvent like dichloroethane is optimal for achieving high yields. Conversely, some reactions, such as those involving highly reactive organometallic intermediates like lithiated compounds, may necessitate cryogenic temperatures, ranging from -100°C to -50°C, to control reactivity and ensure selectivity. google.com

The use of an inert atmosphere, typically by blanketing the reaction with nitrogen or argon, is another crucial practice. google.comgoogleapis.com This is particularly important when handling air- and moisture-sensitive reagents, such as organometallics or strong bases like sodium hydride, to prevent their decomposition and the formation of unwanted byproducts. google.comgoogle.com.pg Oxygen exclusion can also be beneficial in certain hydroxylation reactions to improve product purity. googleapis.com

The choice of solvent plays a pivotal role in the synthesis of this compound, influencing reactant solubility, reaction rates, and the ease of product purification. Polar aprotic solvents such as dimethylformamide (DMF), acetone, and dimethyl sulfoxide (B87167) (DMSO) are frequently employed, particularly in nucleophilic substitution reactions like the Williamson ether synthesis. google.com These solvents are effective at solvating the reactants and facilitating the desired chemical transformations. For specific steps like chlorination, solvents such as acetonitrile (B52724) or carbon tetrachloride have been utilized. chemicalbook.comgoogle.com The selection of the solvent can significantly impact the reaction's efficiency and the purity of the final product. smolecule.com

Stoichiometry, the precise molar ratio of reactants, is another critical parameter that must be carefully controlled to optimize the yield. For instance, in the Williamson ether synthesis, a slight excess of the ethylating agent is often used to ensure the complete conversion of the starting phenol. In other reactions, such as those involving coupling agents, adjusting the stoichiometry to a 1.5:1 molar ratio of the coupling agent to the substrate can improve yields. The optimal molar ratio of reactants can vary depending on the specific reaction step. For example, in the synthesis of a related compound, the molar ratio of methyl salicylate (B1505791) to chlorosulfonic acid was optimized to a range of 1:2.5 to 1:3.5. smolecule.com

The following table summarizes the impact of different solvents on the synthesis of related benzoic acid derivatives:

| Reaction Step | Preferred Solvent(s) | Rationale |

| Nucleophilic Substitution | Dichloromethane, Chloroform, Acetone, Tetrahydrofuran smolecule.com | Excellent solubility and chemical inertness. smolecule.com |

| Chlorination | Dichloroethane | Maximizes reactivity of NCS while minimizing side reactions. |

| Grignard Reaction | Tetrahydrofuran (THF), Toluene (B28343) google.com | THF is polar enough to dissolve reagents, while a higher boiling solvent like toluene can be added to increase the reaction temperature. google.com |

| Etherification | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), 1-methyl-2-pyrrolidinone (B7775990) (NMP) google.com | Preferred for their ability to facilitate the reaction, with DMSO being the most preferred in some cases. google.com |

Industrial Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound introduces a new set of challenges and considerations. These include a thorough cost-benefit analysis of different synthetic routes, an assessment of the environmental impact of the production processes, and stringent purity and quality control measures.

Ensuring the high purity and consistent quality of this compound is essential for its use in subsequent applications, particularly in the pharmaceutical industry. americanelements.com Stringent quality control measures are implemented throughout the manufacturing process. This involves the use of analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction progress, identify impurities, and confirm the structure and purity of the final product. nih.gov Purification methods like recrystallization and column chromatography are employed to remove impurities and achieve the desired product specifications. google.comasianpubs.org For industrial-scale production, developing robust and scalable purification methods is crucial to consistently deliver a product that meets the required quality standards. smolecule.com

The following table outlines key quality control parameters and methods used in the manufacturing of this compound and related compounds:

| Parameter | Analytical Method | Purpose |

| Purity | High-Performance Liquid Chromatography (HPLC) | To quantify the percentage of the main compound and detect impurities. |

| Identity Confirmation | Nuclear Magnetic Resonance (NMR) Spectroscopy, nih.gov Mass Spectrometry (MS) asianpubs.org | To confirm the chemical structure of the compound. |

| Reaction Monitoring | Thin-Layer Chromatography (TLC) chemicalbook.com | To track the progress of the reaction and determine its completion. |

| Impurity Profile | Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify any byproducts or residual starting materials. |

| Physical Properties | Melting Point Apparatus google.com | To assess the purity of the crystalline solid product. |

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 2 Ethoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) Analysis

Specific, experimentally determined ¹H NMR data for 5-Chloro-2-ethoxybenzoic acid, including chemical shifts (δ), multiplicity, coupling constants (J), and integration values for the aromatic and ethoxy protons, are not available in the searched resources.

Carbon-13 NMR (¹³C NMR) Analysis

Experimentally determined ¹³C NMR data, which would provide the chemical shifts for the carboxyl, aromatic, and ethoxy carbons of this compound, could not be located in the available literature.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

A detailed list of experimentally observed vibrational frequencies and their assignments to specific functional groups (such as C=O of the carboxylic acid, C-O-C of the ether, and C-Cl) for this compound is not available.

Fourier Transform Raman (FT-Raman) Spectroscopy

No experimental FT-Raman spectral data for this compound, which would complement the FTIR data and provide information on the molecule's vibrational modes, could be found.

Mass Spectrometry (MS)

Information regarding the mass spectrometry analysis of this compound, including the molecular ion peak (M+) and the fragmentation pattern that would help confirm its structure, is not present in the searched scientific databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption characteristics of substituted benzoic acids are influenced by the nature and position of substituents on the aromatic ring. These substituents can alter the energy of the π → π* and n → π* electronic transitions. For benzoic acid itself, characteristic absorption bands are observed in the UV region. The introduction of a chloro group (an auxochrome and a weak deactivator) and an ethoxy group (an auxochrome and an activator) at positions 5 and 2, respectively, is expected to cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε) compared to the parent benzoic acid molecule.

However, a review of scientific literature did not yield specific UV-Vis absorption data for this compound. Studies on similar molecules, such as other substituted benzoic acids, indicate that the spectral properties are highly dependent on the precise substitution pattern and the solvent used for analysis ucl.ac.ukrsc.org. Without experimental data, a detailed analysis of the UV-Vis spectrum for the title compound cannot be provided.

X-Ray Crystallography and Crystal Structure Analysis

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides insights into molecular geometry, conformation, and the nature of intermolecular interactions that govern the crystal packing.

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), did not locate a crystal structure determination for this compound. Therefore, the detailed subsections below are based on general principles and data from closely related, but distinct, compounds.

Monoclinic System and Space Group Determination

Many substituted benzoic acids crystallize in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. For instance, the crystal structures of metal complexes of the related compound, 5-chloro-2-methoxybenzoic acid, have been reported to crystallize in the monoclinic system with space groups such as P21/c or Pc researchgate.netredalyc.orgscielo.br. Similarly, 4-amino-5-chloro-2-ethoxybenzoic acid has been found to crystallize in the monoclinic P21/c space group nih.gov. It is plausible that this compound could also crystallize in a monoclinic space group, but this can only be confirmed through experimental X-ray diffraction analysis.

Unit Cell Parameters and Molecular Conformation

The unit cell is the fundamental repeating unit of a crystal lattice, defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). For 4-amino-5-chloro-2-ethoxybenzoic acid, the reported unit cell parameters in the monoclinic space group P 1 21/c 1 are a = 9.7014 Å, b = 14.9141 Å, c = 6.9582 Å, and β = 109.984° nih.gov. These values are specific to this molecule and would differ for this compound.

The molecular conformation of this compound would be determined by the dihedral angles between the phenyl ring and the carboxylic acid and ethoxy substituents. The planarity of the benzoic acid moiety and the orientation of the ethoxy group would be key features.

Table of Hypothetical Unit Cell Parameters for this compound (Illustrative Only)

| Parameter | Value |

| Crystal System | Monoclinic (Hypothetical) |

| Space Group | P21/c (Hypothetical) |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Z | Data not available |

Note: This table is for illustrative purposes only. The actual data can only be obtained through experimental analysis.

Mechanistic and Computational Chemistry Studies of 5 Chloro 2 Ethoxybenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. dergipark.org.tr It is a primary tool for predicting molecular properties and has been applied to benzoic acid derivatives to understand their structural and electronic characteristics. researchgate.nettandfonline.com Calculations are often performed using specific basis sets, such as B3LYP/6-311++G(d,p), to ensure accuracy. researchgate.nettandfonline.com

The geometry of a molecule is optimized to find its most stable conformation (lowest energy state). This process determines key structural parameters. While specific optimized geometry data for 5-Chloro-2-ethoxybenzoic acid is not available in the provided search results, studies on analogous compounds like 4-amino-5-chloro-2-methoxybenzoic acid provide representative data. researchgate.net For such molecules, DFT calculations are used to determine the bond lengths, bond angles, and dihedral angles of the most stable conformer. researchgate.net The comparison between calculated and experimental values, often obtained from X-ray crystallography, typically shows good agreement. researchgate.neteurjchem.com

Interactive Table: Representative Optimized Geometrical Parameters for a Benzoic Acid Analog

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length (Å) | C-Cl | 1.745 |

| C=O | 1.213 | |

| O-H | 0.971 | |

| Bond Angle (°) | O=C-O | 121.5 |

| C-C-Cl | 119.8 | |

| C-O-C | 117.9 | |

| Dihedral Angle (°) | C-C-C=O | 179.8 |

| O=C-O-H | 180.0 |

Note: Data presented is illustrative, based on findings for related benzoic acid derivatives. researchgate.net

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. researchgate.net The HOMO is the electron-donating center, while the LUMO is the electron-accepting center. researchgate.net The energy difference between them, known as the HOMO-LUMO gap (ΔE), indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net

From the HOMO and LUMO energies, several quantum chemical parameters can be calculated, including:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

These parameters help quantify the molecule's reactivity and charge transfer capabilities. tandfonline.comtandfonline.com For instance, the presence of a chlorine atom can enhance the electron affinity at the LUMO position, making it a key electron acceptor. researchgate.net

Interactive Table: Calculated HOMO-LUMO Energies and Related Quantum Chemical Parameters

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.58 |

| ELUMO | -1.95 |

| Energy Gap (ΔE) | 4.63 |

| Ionization Potential (I) | 6.58 |

| Electron Affinity (A) | 1.95 |

| Electronegativity (χ) | 4.265 |

| Chemical Hardness (η) | 2.315 |

| Softness (S) | 0.216 |

| Electrophilicity Index (ω) | 3.92 |

Note: Values are representative, based on DFT calculations for analogous structures like 4-amino-5-chloro-2-methoxybenzoic acid. tandfonline.comtandfonline.comscispace.com

Interactive Table: Calculated Dipole Moment and First-Order Hyperpolarizability

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α₀) | 1.8 x 10-23 esu |

| Anisotropy of Polarizability (Δα) | 2.1 x 10-23 esu |

| First-Order Hyperpolarizability (β₀) | 2.5 x 10-30 esu |

Note: Values are illustrative based on studies of similar aromatic compounds, as specific data for this compound was not found. researchgate.netscispace.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. While MD simulations are valuable for studying the behavior of compounds like this compound in different environments (e.g., in solution or interacting with a biological target), specific MD studies focusing on this compound were not identified in the searched literature. Such simulations could, in principle, provide insights into its conformational flexibility, solvation, and binding dynamics with receptors or enzymes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. scienceforecastoa.com These models are fundamental in drug design for predicting the activity of new chemical entities. scienceforecastoa.com

For benzoic acid derivatives, QSAR studies have shown that factors like the maximum positive and negative charges, as well as charges on the oxygen atoms of the carboxyl group, have significant contributions to their inhibitory activities on enzymes like tyrosinase. researchgate.net A QSAR study on the toxicity of nitroaromatic compounds to algae successfully used hydrophobicity (log Kₒw) and various quantum chemical descriptors, including HOMO and LUMO energies, to build a predictive model. researchgate.net

Although a specific QSAR model for this compound was not found, a typical QSAR study involving this compound would include it in a dataset of similar molecules. Its physicochemical properties (e.g., lipophilicity, electronic parameters from DFT) would be used as descriptors to build a regression model predicting a specific biological endpoint. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies involve synthesizing derivatives of a lead compound and evaluating how structural modifications affect biological activity. This provides critical information for optimizing drug candidates.

While specific SAR studies originating from this compound were not detailed, research on closely related structures provides valuable insights. For example, SAR studies on salicylamide (B354443) derivatives, which share the core benzoic acid scaffold, have been conducted to develop potent inhibitors of human adenovirus and Hepatitis B virus (HBV). csic.esnih.gov In one such study, modifications were made to the aniline (B41778) moiety of salicylamides while keeping a substituted benzoic acid fragment constant, revealing that introducing specific groups could enhance antiviral activity. nih.gov Another study synthesized a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives and evaluated their anti-proliferative activity against cancer cell lines, identifying key structural features for potency. researchgate.net These studies demonstrate the common strategy of modifying the substituents on the phenyl ring and the acid/amide group to probe and enhance biological interactions. csic.esnih.govresearchgate.net

Reaction Mechanism Elucidation for Derivatization of this compound

The derivatization of this compound primarily involves reactions at its two functional groups: the carboxylic acid and the chloro substituent. Understanding the mechanisms of these reactions is crucial for controlling reaction outcomes and synthesizing new chemical entities.

Esterification Reactions of the Carboxylic Acid Group

The conversion of the carboxylic acid group of this compound into an ester is a common derivatization strategy. This transformation is typically achieved through Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. walisongo.ac.idwikipedia.org The reaction is a reversible nucleophilic acyl substitution. walisongo.ac.id

The mechanism of Fischer esterification proceeds through several key steps: walisongo.ac.idnumberanalytics.com

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. walisongo.ac.idnumberanalytics.com

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This step forms a tetrahedral intermediate. numberanalytics.com

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. This step regenerates the carbonyl group, now part of a protonated ester.

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. numberanalytics.com

The equilibrium nature of the Fischer esterification means that the reaction must often be driven to completion by using an excess of the alcohol or by removing water as it is formed. ontosight.aiscienceready.com.au

Table 1: Representative Kinetic Data for the Esterification of Analogous Benzoic Acids

This table presents kinetic data for the esterification of benzoic acid and its derivatives with various alcohols. This data, from analogous systems, helps to illustrate the influence of substituents and reaction conditions on esterification rates. Note that direct data for this compound is not available.

| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Activation Energy (kJ/mol) |

| Benzoic Acid | Methanol | Self-catalyzed | 120 | 44.1 |

| Benzoic Acid | Butan-1-ol | p-toluenesulfonic acid | 92-116 | 58.4 |

| Palm Fatty Acids | Methanol | Methanesulfonic acid | N/A | 42 |

| Palm Fatty Acids | Isopropanol | Methanesulfonic acid | N/A | 64 |

This table is for illustrative purposes and contains data from various sources on related compounds to indicate general trends. ucr.ac.crresearchgate.net

Nucleophilic Substitution Reactions of the Chloro Group

The chloro group on the aromatic ring of this compound can potentially undergo nucleophilic substitution. The most common mechanism for this type of reaction on an aryl halide is the nucleophilic aromatic substitution (SNAr) mechanism. pressbooks.pub This mechanism is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.publibretexts.org

The SNAr mechanism involves two main steps:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the chloro group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. rsc.org The aromaticity of the ring is temporarily broken in this step.

Elimination of the Leaving Group: The chloride ion is expelled, and the aromaticity of the ring is restored, yielding the substitution product.

In this compound, the carboxylic acid group (or its conjugate base, the carboxylate) is meta to the chlorine atom, and the ethoxy group is ortho. The carboxylate group is electron-withdrawing by induction but electron-donating by resonance. The ethoxy group is electron-donating. The presence of these groups, particularly the lack of a strong electron-withdrawing group ortho or para to the chlorine, makes direct SNAr reactions on this compound challenging. pressbooks.publibretexts.org Such reactions often require harsh conditions, such as high temperatures and strong nucleophiles. pressbooks.pub

Computational studies on related systems, such as dichlorobenzenes, have shown that the activation energies for nucleophilic substitution are lower for isomers with ortho and para substituents that can stabilize the transition state. researchgate.net For this compound, the ethoxy group at the ortho position is electron-donating, which would destabilize the negatively charged Meisenheimer intermediate, thus increasing the activation energy for SNAr.

An alternative mechanism for nucleophilic substitution on unactivated aryl halides is the elimination-addition (benzyne) mechanism. pressbooks.pub This pathway requires a strong base to deprotonate a hydrogen atom ortho to the leaving group, followed by the elimination of the halide to form a highly reactive benzyne (B1209423) intermediate. The nucleophile then adds to the benzyne. For this compound, this would involve the deprotonation of the hydrogen at either the C4 or C6 position.

Table 2: Comparative Reactivity in Nucleophilic Aromatic Substitution for Analogous Compounds

This table provides a qualitative comparison of reactivity for nucleophilic aromatic substitution on various chlorobenzene (B131634) derivatives, illustrating the impact of substituents. Direct kinetic data for this compound is not available.

| Compound | Substituents | Expected Reactivity towards SNAr | Notes |

| Chlorobenzene | None | Very Low | Requires harsh conditions (e.g., high temperature/pressure or very strong base). pressbooks.pub |

| 1-Chloro-4-nitrobenzene | -NO2 (para) | High | The nitro group strongly activates the ring towards nucleophilic attack by stabilizing the Meisenheimer complex. libretexts.org |

| 1-Chloro-2,4-dinitrobenzene | Two -NO2 (ortho, para) | Very High | The presence of two strong electron-withdrawing groups greatly facilitates the reaction. pressbooks.pub |

| This compound | -COOH (meta), -OEt (ortho) | Low | The ortho-ethoxy group is electron-donating, and the meta-carboxyl group has a weaker activating effect. |

This table is for illustrative purposes and is based on established principles of nucleophilic aromatic substitution.

Applications in Medicinal Chemistry and Drug Discovery

Intermediate in Pharmaceutical Synthesis

4-Amino-5-chloro-2-ethoxybenzoic acid, a direct derivative, is a key building block in the creation of several pharmaceutical compounds. The presence of the ethoxy group, in particular, can enhance metabolic stability and receptor binding affinity when compared to its methoxy (B1213986) counterpart.

4-Amino-5-chloro-2-ethoxybenzoic acid is a critical intermediate in the synthesis of the gastroprokinetic agent Mosapride (B1662829). targetmol.com Mosapride is a potent and selective serotonin (B10506) 5-HT₄ receptor agonist. The synthesis involves the condensation of 4-Amino-5-chloro-2-ethoxybenzoic acid with a substituted morpholine (B109124) derivative, specifically 4-(4-fluorobenzyl)-2-(methylamino)morpholine, using a coupling agent like ethyl chloroformate. chemimpex.com The structural components of the benzoic acid derivative, including the ethoxy group at position 2 and the chlorine atom at position 5, are recognized for enhancing receptor binding affinity and improving metabolic stability. targetmol.com Research has also been conducted on metabolites of mosapride, which are derivatives of the parent 4-amino-5-chloro-2-ethoxybenzoic acid structure, although these metabolites generally show lower binding affinity for the 5-HT₄ receptor than mosapride itself. smolecule.com

The development of 5-HT₄ receptor agonists is closely linked to the treatment of gastrointestinal disorders, including symptoms of nausea and vomiting. Mosapride, which is synthesized from a 4-amino derivative of 5-Chloro-2-ethoxybenzoic acid, is a gastrointestinal motility-enhancing drug. nih.gov Its action as a 5-HT₄ agonist makes it effective in managing various digestive symptoms. nih.gov The broader class of benzamide (B126) drugs, to which mosapride belongs, has been a key area of research for new anti-emetic and gastroprokinetic agents. smolecule.com

While direct studies on this compound as an anti-inflammatory precursor are limited, research on structurally related compounds suggests its potential in this area. For instance, the related compound 4-Amino-5-chloro-2-methoxybenzoic acid is noted as an intermediate in the synthesis of anti-inflammatory agents. chemimpex.com Furthermore, derivatives of 5-Amino-2-ethoxybenzoic acid have been shown to possess anti-inflammatory properties by inhibiting enzymes like lipoxygenase, which is a key player in the inflammatory cascade. The structure of compounds similar to this compound also suggests a potential to inhibit cyclooxygenase (COX) enzymes, which would reduce the production of pro-inflammatory mediators.

The potential for this compound derivatives in antibiotic development is suggested by studies on analogous structures. The inclusion of chloro and ethoxy groups on a benzoic acid core is a feature found in various bioactive molecules. Research on the related compound, 5-chloro-2-methoxybenzoic acid, has shown that it can be used to synthesize 1,3,4-oxadiazole (B1194373) derivatives that exhibit significant antibacterial and antifungal activity against various pathogenic strains. nih.gov In other studies, marinopyrrole derivatives synthesized using 5-chloro-2-methoxybenzoyl chloride demonstrated improved antibacterial efficacy, including against methicillin-resistant Staphylococcus aureus (MRSA). These findings indicate that the 5-chloro-2-alkoxybenzoic acid scaffold is a promising base for the development of new antimicrobial agents.

The this compound scaffold has been directly utilized in the synthesis of novel compounds with potential anticancer activity. In one study, a series of new isatin-benzoic acid conjugates were synthesized by linking isatin (B1672199) and its derivatives with 4-amino-5-chloro-2-ethoxybenzoic acid. The resulting conjugates were evaluated for their in vitro anticancer activity against human breast cancer (MCF-7) and human cervical cancer (HeLa) cell lines. Two compounds, in particular, showed notable potency.

Table 1: Anticancer Activity of Isatin-Benzoic Acid Conjugates Derived from 4-Amino-5-chloro-2-ethoxybenzoic acid

| Compound ID | R Group on Isatin Ring | IC₅₀ (μM) vs. MCF-7 | IC₅₀ (μM) vs. HeLa |

|---|---|---|---|

| 9g | 5-Bromo | 5.88 ± 0.88 | 8.34 ± 0.94 |

| 9d | H (unsubstituted) | 6.57 ± 0.81 | 9.24 ± 1.06 |

Data sourced from a study on isatin-benzoic acid conjugates.

This research highlights the utility of the 4-amino-5-chloro-2-ethoxybenzoic acid moiety as a building block for creating more complex molecules with targeted anticancer properties. The structurally similar 5-chloro-2-methoxybenzoic acid has also been extensively used as a starting material for various sulfonamide derivatives evaluated as anticancer agents, targeting mechanisms such as tubulin polymerization. researchgate.net

Design and Synthesis of Derivatives for Biological Evaluation

This compound and its amino-substituted form are versatile starting materials for creating libraries of new chemical entities for biological screening. The functional groups on the aromatic ring—the carboxylic acid, the ethoxy group, the chloro substituent, and the amino group (in its derivative)—provide multiple points for chemical modification.

Common synthetic strategies include:

Amide Formation: The carboxylic acid group is readily converted into an amide by coupling with various primary or secondary amines. This has been a primary method for generating series of compounds for evaluation as 5-HT₄ receptor ligands and anticancer agents. chemimpex.com

Esterification: The carboxylic acid can be esterified, a reaction sometimes used as a protecting group strategy or to modify the pharmacokinetic properties of the final compound. nih.gov

Modification of the Aromatic Ring: While less common, further substitutions on the aromatic ring could be explored to fine-tune electronic and steric properties.

Derivatization of the Amino Group: In the 4-amino derivative, the amino group can be acylated or used as a handle to attach other molecular fragments, a strategy employed in the synthesis of Mosapride. nih.gov

The design of these derivatives is often guided by structure-activity relationship (SAR) studies, where systematic changes to the molecule's structure are made to optimize its biological activity against a specific target, such as an enzyme or a receptor.

Isatin-Benzoic Acid Conjugates for Anticancer Activity

Scientists have synthesized new isatin-benzoic acid conjugates by linking isatin and its derivatives with 4-amino-5-chloro-2-ethoxybenzoic acid. These efforts aimed to create compounds with enhanced anticancer activity. bioline.org.brnih.gov The synthesized conjugates were evaluated for their ability to inhibit the growth of human breast cancer (MCF-7) and human cervical cancer (HeLa) cell lines. bioline.org.brresearchgate.net

The study revealed that among the newly synthesized compounds, two in particular, 9g and 9d, showed significant potency. bioline.org.brresearchgate.net Compound 9g was the most effective against the MCF-7 cell line, while compound 9d also showed strong activity. bioline.org.br Their effectiveness was measured by their IC50 values, which indicate the concentration of a drug that is required for 50% inhibition in vitro. bioline.org.br

Table 1: Anticancer Activity of Isatin-Benzoic Acid Conjugates (IC₅₀ in µM)

| Compound | MCF-7 (Human Breast Cancer) | HeLa (Human Cervical Cancer) |

|---|---|---|

| 9g | 5.88 ± 0.88 | 8.34 ± 0.94 |

| 9d | 6.57 ± 0.81 | 9.24 ± 1.06 |

| Vinblastine (Standard) | Not specified | Not specified |

Data sourced from Panga et al. (2016). bioline.org.br

Sulfamoylphenyl Benzamide Derivatives as Anticancer Agents

In the search for new anticancer agents, researchers have synthesized a series of sulfamoylphenyl benzamide derivatives. While these studies primarily utilized the closely related 5-chloro-2-methoxybenzoic acid as a starting material, the findings are relevant due to structural similarity. These derivatives were tested for their anti-proliferative activity against various human cancer cell lines, including ovarian (A2780), colon (HCT-116), and pancreatic (MIA PaCa-2) cancers. researchgate.netsemanticscholar.org

One study synthesized a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives and found that compound 4j was a potent antiproliferative agent, showing the highest sensitivity against human pancreatic carcinoma (MIA PaCa-2) cells. researchgate.net Further investigation into its mechanism revealed that compound 4j induces cell cycle arrest at the G2/M phase and promotes apoptosis (programmed cell death). researchgate.net In a separate but related study, the development of 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (B354443) derivatives (where the methoxy group is replaced by a hydroxyl group) was pursued to enhance molecular flexibility compared to earlier phenyl benzamide versions. nih.gov

Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors

The NLRP3 inflammasome is implicated in a variety of human inflammatory diseases, making it a significant drug target. ajol.info Benzenesulfonamide analogues based on the 5-chloro-2-methoxybenzoic acid scaffold have been designed and synthesized as potent inhibitors of the NLRP3 inflammasome. ajol.infoekb.eg

A lead compound, JC124, was identified, and subsequent research focused on creating analogues to improve its potency. ajol.info Modifications to the sulfonamide part of the molecule were generally well-tolerated, while changes to the benzamide portion were critical to its inhibitory activity. ajol.info This research led to the identification of two new lead compounds, 14 and 17 , which demonstrated improved inhibitory potency against the NLRP3 inflammasome. ajol.info These inhibitors function by likely interfering with the formation of the NLRP3 inflammasome complex, which in turn blocks the activation of caspase-1 and the release of the inflammatory cytokine IL-1β.

Table 2: Inhibitory Potency of Benzenesulfonamide Analogues against NLRP3 Inflammasome

| Compound | IC₅₀ (µM) |

|---|---|

| 14 | 0.55 ± 0.091 |

| 17 | 0.42 ± 0.080 |

Data sourced from Fulp et al. (2018). ajol.info

Schiff Bases with Anti-Ulcer Activity

Research into the anti-ulcer properties of related compounds has focused on Schiff bases. One study synthesized 2'-(5-Chloro-2-hydroxybenzylidene) benzenesulfanohydrazide (Cl-BzSO-HAP), a Schiff base derived from 5-chlorosalicylaldehyde (5-chloro-2-hydroxybenzaldehyde), not this compound. bioline.org.brresearchgate.net This compound was tested for its ability to prevent ethanol-induced gastric mucosal lesions in rats. bioline.org.br

The study found that oral administration of the Schiff base provided significant protection against the formation of gastric ulcers. bioline.org.br At doses of 50 mg/kg and 100 mg/kg, the compound inhibited ulcer formation by 88.0% and 94.9%, respectively. researchgate.net This level of protection was notably higher than that of the reference drug, cimetidine, which showed 82.7% inhibition. bioline.org.br

Pharmacological Profiling of Analogs

The pharmacological effects of compounds derived from this compound and its analogs are determined by their interactions with biological targets like receptors and enzymes.

Receptor Binding Affinities

Derivatives of this compound and its methoxy analog have been extensively studied for their binding affinities to serotonin (5-HT) receptors, which are crucial targets for various therapeutic areas.

5-HT₄ Receptors : 4-Amino-5-chloro-2-ethoxybenzoic acid is a known intermediate in the synthesis of Mosapride, a gastroprokinetic agent that acts as a 5-HT₄ receptor agonist. Studies on the related 4-amino-5-chloro-2-methoxybenzoic acid have produced derivatives with nanomolar affinity for 5-HT₄ receptors. researchgate.net For instance, compounds 7a (ML 10302) and 7k were found to have Kᵢ values of 1.07 nM and 1.0 nM, respectively, acting as potent partial agonists. researchgate.net Another derivative, 7g , acted as a 5-HT₄ antagonist with a Kᵢ value of 0.26 nM. researchgate.net

5-HT₃ Receptors : Derivatives have also been evaluated for their affinity to the 5-HT₃ receptor. In a search for dual antagonists, benzamides prepared from 4-amino-5-chloro-2-methoxybenzoic acid were assessed for binding to both dopamine (B1211576) D₂ and 5-HT₃ receptors. The (R)-enantiomer of compound 82 showed a strong affinity for both receptor types, while the (S)-enantiomer was potent and selective for the 5-HT₃ receptor.

Table 3: Binding Affinities (Kᵢ) of Analogs for Serotonin Receptors

| Compound | Receptor | Kᵢ (nM) | Pharmacological Profile |

|---|---|---|---|

| 7a (ML 10302) | 5-HT₄ | 1.07 ± 0.5 | Partial Agonist |

| 7k | 5-HT₄ | 1.0 ± 0.3 | Partial Agonist |

| 7g | 5-HT₄ | 0.26 ± 0.06 | Antagonist |

| (R)-82 | 5-HT₃ & D₂ | Not specified | Dual Antagonist |

| (S)-82 | 5-HT₃ | Not specified | Selective Antagonist |

Data for 7a, 7k, and 7g sourced from Gnerre et al. (2000). researchgate.net Data for enantiomers of 82 sourced from Nishiyama et al. (1995).

Enzyme Inhibition Studies

Derivatives of this benzoic acid family have shown potential as enzyme inhibitors. Research indicates that 4-amino-5-chloro-2-ethoxybenzoic acid may inhibit enzymes involved in inflammatory pathways. Furthermore, 5-(chlorosulfonyl)-2-ethoxybenzoic acid has been identified as an inhibitor of phosphodiesterase type 5 (PDE5), an enzyme involved in erectile function.

Studies on the related 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives have also revealed enzyme-inhibiting properties. For example, compound 15a from one study was found to be a powerful inhibitor of both α-amylase and α-glucosidase, enzymes relevant to carbohydrate metabolism. ajol.info In the same study, compound 15b was shown to inhibit the acetylcholinesterase enzyme. ajol.info

Cellular Mechanistic Studies (e.g., Cell Cycle Arrest, Apoptosis)

Scientific literature available in the public domain does not currently provide specific research findings on the direct effects of this compound on cellular mechanistic studies such as cell cycle arrest and apoptosis. While this compound is utilized as a precursor in the synthesis of more complex molecules, detailed investigations into its own capacity to induce these specific cellular processes have not been reported.

Research in this area has predominantly focused on the derivatives of closely related compounds, such as 5-chloro-2-methoxybenzoic acid. Studies on these derivatives have shown significant activity in inducing cell cycle arrest and apoptosis in various cancer cell lines. For instance, certain sulfonamide derivatives synthesized from 5-chloro-2-methoxybenzoic acid have been demonstrated to cause G2/M phase arrest and promote apoptosis in pancreatic and breast cancer cells. semanticscholar.org However, these findings are specific to the synthesized derivatives and cannot be directly attributed to the parent compound, this compound.

The exploration of this compound itself in cellular mechanistic studies remains a potential area for future research to determine if it possesses any intrinsic activity or if its role is solely that of a structural scaffold for the development of more potent and specific therapeutic agents.

Applications in Organic Synthesis and Materials Science

Role as a Reliable Starting Material for Chemical Reactions

The molecular structure of 5-Chloro-2-ethoxybenzoic acid makes it a versatile precursor for the synthesis of a variety of organic compounds. The carboxylic acid moiety can undergo standard transformations such as esterification, conversion to an acid chloride, or formation of amides. The chloro and ethoxy groups on the aromatic ring influence the reactivity of the molecule and can be retained in the final product to impart specific properties.

Research has indicated its use as a starting material in the preparation of compounds with potential herbicidal activity. chemicalbook.com The synthesis leverages the core structure of the benzoic acid to build more complex molecules designed to interact with biological targets.

The reactivity of this compound is comparable to structurally similar molecules, such as 5-chloro-2-methoxybenzoic acid. For instance, the methoxy (B1213986) analogue has been successfully used to synthesize novel salicylamide (B354443) derivatives. nih.gov In these syntheses, the benzoic acid is first converted to a benzamide (B126), which then undergoes further reactions like chlorosulfonation to create a diverse library of compounds. nih.gov This process highlights how the 5-chloro-2-alkoxybenzoic acid scaffold serves as a robust starting point for multi-step syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 62871-12-9 |

| Molecular Formula | C₉H₉ClO₃ |

| Molecular Weight | 200.62 g/mol |

| SMILES | CCOC1=C(C=C(Cl)C=C1)C(O)=O |

| MDL Number | MFCD02729233 |

| InChI Key | IVXINMFQXFEZGO-UHFFFAOYSA-N |

This table is interactive. Click on the headers to sort.

Use in Calibrating Instruments and Validating Analytical Methods

In analytical chemistry, the availability of pure, well-characterized compounds is essential for the calibration of instruments and the validation of new analytical methods. While specific studies detailing the use of this compound as a primary calibration standard are not widely documented, its availability from chemical suppliers in high purity grades suggests its suitability for such applications. sigmaaldrich.com

A compound like this compound can serve as a reference standard in chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The process of method validation involves several key steps where a reliable standard is crucial. ct.gov

Key Validation Parameters:

Initial Calibration: A minimum of five concentration levels of the standard are typically used to establish a calibration curve. ct.gov The instrument's response is plotted against the concentration, and the linearity is assessed using the coefficient of determination (r²) or relative standard deviation (%RSD). ct.gov

Linearity: The calibration curve must demonstrate a linear relationship, typically with an r² value ≥0.99, over the expected concentration range of the samples. ct.gov

Accuracy and Precision: Accuracy is determined by analyzing a standard of known concentration and comparing the measured value to the true value. Precision is assessed through repeated measurements to ensure the results are reproducible.

Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These are established using low-level concentrations of the reference standard.

The use of a certified reference material ensures that analytical measurements are accurate, reproducible, and traceable, which is fundamental for quality control in research and manufacturing.

Incorporation into Polymers and Materials for Property Modification

The modification of polymers with functional small molecules is a common strategy to develop new materials with tailored properties. While direct examples of this compound being incorporated into polymers are not prominent in available research, the utility of structurally similar building blocks in materials science provides a strong precedent.

For example, 5-Chloro-2-fluorobenzoic acid, a closely related dihalogenated benzoic acid, is used in the synthesis of advanced electrolyte membranes for proton exchange fuel cells. ossila.com In this application, the benzoic acid is first converted to a more reactive benzoyl chloride. ossila.com This intermediate is then used in subsequent reactions to form a poly(phenylene ether)-based polymer. ossila.com The incorporation of this building block into the polymer backbone is critical for achieving the material's final properties, such as high proton conductivity. ossila.com

This example illustrates a key principle in materials science: the functional groups on a monomer building block directly influence the characteristics of the resulting polymer. By analogy, the chloro and ethoxy groups of this compound could be exploited to modify properties such as:

Solubility and Processability: The ethoxy group can enhance solubility in organic solvents.

Thermal Stability: The aromatic and halogenated structure can contribute to thermal resistance.

Reactivity: The molecule can be grafted onto existing polymer chains to introduce new functionalities.

These applications demonstrate the potential of this compound as a building block in the development of novel polymers and functional materials.

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 62871-12-9 |

| 5-chloro-2-methoxybenzoic acid | 3277-43-0 |

| 5-chloro-2-methoxy-N-benzyl benzamide | Not available |

| 5-Chloro-2-fluorobenzoic acid | 394-30-9 |

| Benzoyl chloride | 98-88-4 |

Environmental Fate and Degradation Studies

Assessment of Stability and Breakdown in Environmental Samples

General principles of environmental chemistry suggest that the stability of a compound like 5-Chloro-2-ethoxybenzoic acid in the environment would be influenced by factors such as pH, sunlight (photolysis), microbial activity, and the presence of other reactive species. For instance, related chlorobenzoic acids are known to be intermediates in the degradation of some herbicides and are used as model compounds in biodegradation research. epa.gov The position of the chlorine atom on the benzene (B151609) ring can significantly affect the rate and pathway of degradation for this class of compounds. epa.gov

Potential breakdown pathways for aromatic compounds like this compound could include hydroxylation of the aromatic ring, cleavage of the ether bond, and ultimately, ring cleavage to form smaller organic acids. However, without specific experimental data for this compound, the nature and rate of formation of any breakdown products remain speculative. Hazardous decomposition products under thermal conditions may include carbon oxides and hydrogen chloride gas. aksci.com

Degradation Rates and Long-Term Environmental Presence

Quantitative data on the degradation rates (e.g., half-life in soil or water) and the long-term environmental presence of this compound are not documented in available research. The lack of such data prevents a conclusive assessment of its environmental persistence.

For the broader class of chlorobenzoic acids, microbial degradation has been observed, with some microorganisms capable of using these compounds as a carbon source. epa.gov The acclimation of microbial populations can be a key factor in the breakdown of these chemicals in the environment. epa.gov However, it is not possible to extrapolate these general findings to predict the specific behavior of this compound without dedicated studies.

Given the absence of specific research on the environmental fate and degradation of this compound, the following data table section remains unpopulated.

Data on Environmental Fate and Degradation of this compound

| Parameter | Medium | Value | Study Conditions | Reference |

| Stability | Soil | No data available | ||

| Water | No data available | |||

| Degradation Rate (t½) | Soil | No data available | ||

| Water | No data available | |||

| Primary Breakdown Products | No data available |

Intellectual Property and Patent Landscape

Patent Literature Analysis Related to Synthesis and Applications

An analysis of patent literature reveals that 5-Chloro-2-ethoxybenzoic acid is a key intermediate in the synthesis of more complex molecules, particularly those with therapeutic applications. Patents frequently describe methods for its preparation or its use as a starting material for pharmacologically active compounds.

A significant area of application is in the development of gastrointestinal motility-enhancing drugs. For instance, this compound is a precursor in some patented syntheses of Mosapride (B1662829). google.com Mosapride, chemically known as 4-amino-5-chloro-2-ethoxy-N-{[4-(4-fluorobenzyl)-2-morpholinyl]methyl}benzamide, is a well-known gastroprokinetic agent. google.com Patents in this area often focus on improving the efficiency and yield of the synthesis process. One patented method describes the acylation of 2-aminomethyl-4-(4-fluoro-benzyl)-morpholine with an active derivative of 4-amino-5-chloro-2-ethoxy-benzoic acid. google.com This highlights the compound's role as a crucial building block.

Furthermore, derivatives of this compound have been explored for their potential as 5-HT4 receptor agonists. google.com.na The patent literature also includes benzamide (B126) derivatives for use as DDR1 inhibitors in the treatment of diseases like cancer and fibrosis, showcasing the versatility of the this compound scaffold in medicinal chemistry. epo.org

Beyond pharmaceuticals, some patents allude to the use of related benzoic acid derivatives in other chemical applications, such as in the formulation of herbicidal compounds. epo.org

The synthesis of 2-ethoxybenzoic acid compounds, a class to which this compound belongs, has also been a subject of patent filings. One such patent discloses a method using a bidentate directing group and a cuprous chloride catalyst to achieve ethoxylation, followed by the removal of the directing group. google.com

Below is a table summarizing key patent information related to this compound and its derivatives:

| Patent/Reference | Application/Synthesis Focus | Key Aspect |

| EP1515958A2 | Synthesis of Mosapride | Use of 4-amino-5-chloro-2-ethoxy-benzoic acid derivative in the acylation step. google.com |

| US6096761A | Esters of 3-hydroxy-piperidinemethanol derivatives | Use of substituted piperidinyl ethyl or propyl 4-amino-5-chloro-2-methoxybenzoic esters as 5-HT4 agonists. google.com.na |

| Patent EP 3240543 B1 | BTK Inhibitors | Synthesis of 4-bromo-3-ethoxybenzoic acid as an intermediate. epo.org |

| Patent 2842939 (EPO) | Benzamide Derivatives as DDR1 Inhibitors | Synthesis of various benzamide derivatives for treating cancer and fibrosis. epo.org |

| CN104370736A | Synthesis of 2-ethoxybenzoic acid compounds | Method involving a bidentate directing group and cuprous chloride catalyst. google.com |

Novelty and Inventive Step in Patent Filings

The novelty and inventive step in patents involving this compound often lie not in the compound itself, but in the creation of new derivatives, novel synthesis processes, or new applications for these compounds.

For many therapeutic patents, the core invention is a new, larger molecule that incorporates the this compound moiety. The inventive step is established by demonstrating that the new compound possesses unexpected and superior properties, such as enhanced efficacy, better selectivity for a biological target, or an improved safety profile compared to existing compounds. For example, patents for novel 5-HT4 receptor agonists based on this scaffold would need to show surprising potency or selectivity. google.com.na

In the realm of chemical synthesis, the inventive step can be based on a new process that offers significant advantages over prior art. This could include:

Higher Yields: A new method that produces the target compound in a greater quantity.

Improved Purity: A process that results in a purer product with fewer by-products.

Milder Reaction Conditions: The use of less harsh chemicals, lower temperatures, or lower pressures, making the process safer and more environmentally friendly.

A case in point is a patented synthesis of Mosapride which aimed to overcome the low yields and by-product formation of previous methods by using a different protected form of the 4-amino-5-chloro-2-ethoxybenzoic acid intermediate. google.com

The table below outlines common bases for claiming novelty and inventive step in relevant patent filings:

| Basis for Novelty/Inventive Step | Description | Example |

| Novel Chemical Entity | Creation of a new molecule derived from this compound. | Designing a novel benzamide derivative with potent DDR1 inhibitory activity. epo.org |

| Improved Synthesis Process | Developing a more efficient, higher-yielding, or more cost-effective method of synthesis. | A process for preparing Mosapride that avoids certain by-products and improves yield. google.com |

| New Therapeutic Use | Discovering a new medical application for a known compound or its derivatives. | Identifying a previously unknown inhibitory effect on a specific enzyme or receptor. |

| Novel Formulation | Creating a new formulation of a drug containing a derivative of the compound with improved properties. | Developing a stable, long-acting injectable formulation. |

Freedom to Operate Assessments

A freedom to operate (FTO) assessment is a critical step for any entity looking to commercialize a product containing or synthesized using this compound. This analysis aims to determine whether a proposed commercial activity, such as manufacturing or selling a product, would infringe upon the valid intellectual property rights of others.

Given the extensive patenting in the areas of gastroprokinetic agents and other therapeutic targets, a thorough FTO analysis is essential. The process would involve:

Identifying Relevant Patents: Searching patent databases for any active patents that claim the specific compound, its synthesis method, or its use in a particular application.

Analyzing Patent Claims: Carefully examining the claims of identified patents to understand the scope of protection. For instance, a patent might cover a broad class of compounds or a very specific synthesis step.

Assessing Infringement Risk: Comparing the proposed commercial process or product against the patent claims to determine the likelihood of infringement.

The complexity of the patent landscape for derivatives of this compound means that FTO can be a significant hurdle. For example, a company developing a generic version of a drug that uses this compound as an intermediate would need to ensure they are not infringing on any process patents related to its synthesis, even if the patent on the final drug molecule has expired. Legal cases, such as those involving disputes over processes for making drugs like cisapride, underscore the importance of understanding not just the final product but also the methods of its creation. lac-bac.gc.ca

Strategies to navigate FTO challenges include:

Designing Around Patents: Modifying the product or manufacturing process to avoid infringing on existing patent claims.

Licensing: Obtaining a license from the patent holder to use their patented technology.

Challenging Patent Validity: Attempting to invalidate a blocking patent on grounds such as lack of novelty or obviousness.

Ultimately, the significant patent activity around this compound and its derivatives indicates a high level of commercial interest and innovation, but also necessitates careful navigation of the intellectual property landscape for any new entrants.

Future Research Directions and Potential Applications

Exploration of New Biological Targets and Therapeutic Areas

The scaffold of 5-Chloro-2-ethoxybenzoic acid presents a promising starting point for the discovery of novel bioactive molecules. Future research should be directed towards a systematic exploration of its potential biological targets and corresponding therapeutic applications.

Agrochemicals: There is an indication that derivatives of this compound could possess herbicidal properties. nih.gov Future studies should aim to synthesize and screen a library of related compounds to identify specific molecular targets within plants, such as protoporphyrinogen (B1215707) IX oxidase (PPO), which is a target for many commercial herbicides. nih.gov Understanding the structure-activity relationship could lead to the development of new, selective herbicides. nih.govmdpi.com

Neurological and Gastrointestinal Agents: Structurally related compounds, such as esters of 4-amino-5-chloro-2-methoxybenzoic acid, have been identified as potent agonists and antagonists for 5-HT4 serotonin (B10506) receptors. nih.gov This receptor is a key target for treating gastrointestinal motility disorders and certain neurological conditions. Research is warranted to investigate whether this compound and its derivatives can be modified to interact with 5-HT4 or other serotonin receptors, potentially leading to new therapies. nih.gov

Oncology: Other similar dihalogenated benzoic acid derivatives have been utilized as foundational structures in the design of Aurora kinase inhibitors, which are targets in cancer therapy due to their role in cell cycle regulation. ossila.com This precedent suggests that this compound could serve as a valuable building block for synthesizing novel kinase inhibitors for oncological applications. ossila.com

Development of Advanced Synthetic Methodologies

To facilitate further research and potential commercialization, the development of efficient, scalable, and sustainable synthetic routes is crucial. While traditional multi-step syntheses, potentially involving the etherification of 5-chloro-2-hydroxybenzoic acid, are feasible, future efforts should focus on more advanced methodologies. nih.gov

Catalytic Processes: Research into late-stage C-H activation could provide more direct and efficient routes to introduce the ethoxy group, reducing the number of synthetic steps and improving atom economy.

Flow Chemistry: The use of continuous-flow reactors could enhance the safety, consistency, and scalability of the synthesis, particularly for any potentially hazardous reactions.

Biocatalysis: Exploring the use of engineered enzymes for regioselective chlorination or etherification could offer a highly specific and environmentally benign alternative to traditional chemical methods.

A patent for the synthesis of a structurally similar compound, 4-amino-5-chloro-2-methoxybenzoic acid, outlines a traditional process involving methylation, chlorination with N-chlorosuccinimide, and hydrolysis. google.com Advanced methodologies would aim to improve upon such conventional, multi-step approaches.

Green Chemistry Approaches in Production

Integrating the principles of green chemistry into the production of this compound is essential for environmental sustainability. scispace.com Future research should focus on minimizing the environmental footprint of its synthesis.

Metrics and Optimization: The environmental impact of any synthetic route can be quantified using metrics like the E-Factor (kg of waste per kg of product) and Process Mass Intensity (PMI). gcande.org An analysis of the synthesis of sildenafil (B151) (Viagra), which involves the related compound 2-Ethoxybenzoic acid, demonstrates how these metrics are applied in the pharmaceutical industry to identify waste-generating steps and guide process optimization. gcande.org

Alternative Solvents and Reagents: A key goal is to replace hazardous solvents and reagents. This includes moving away from chlorinated solvents and exploring the use of safer alternatives like bio-based solvents or supercritical fluids.

Energy Efficiency: Developing synthetic methods that operate at ambient temperature and pressure, or utilizing alternative energy sources like high-pressure "barochemistry," can significantly reduce energy consumption compared to traditional reflux conditions. rsc.org

Advanced Computational Modeling for Drug Design

Computational tools are indispensable in modern drug discovery and can significantly accelerate the development of new applications for this compound. nih.govresearchgate.net

Target Identification and Validation: Virtual screening of this compound and its virtual derivatives against libraries of known protein structures can help identify potential biological targets. For instance, docking simulations could predict the binding affinity of this compound to targets like the 5-HT4 receptor or various kinases. nih.govnih.gov

Structure-Based and Ligand-Based Design: Once a target is identified, molecular docking can be used to predict the binding mode and guide the design of more potent analogues. researchgate.net If a series of active compounds is synthesized, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the activity of new, unsynthesized molecules.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives. This allows researchers to prioritize compounds with more favorable pharmacokinetic profiles early in the discovery process, reducing the likelihood of late-stage failures.

The following table provides a summary of computational methods and their potential applications in the research of this compound.

| Computational Method | Application in this compound Research |

| Molecular Docking | Predict binding affinity and orientation to biological targets (e.g., 5-HT4 receptors, kinases, herbicide targets). |

| Virtual Screening | Screen large libraries of derivatives against known protein structures to identify new potential activities. |

| QSAR Modeling | Develop predictive models for biological activity based on the chemical structures of a series of analogues. |

| Homology Modeling | Create 3D models of target proteins when experimental structures are unavailable. nih.gov |

| ADMET Prediction | Forecast pharmacokinetic and toxicity properties to guide the selection of promising drug candidates. |

Further Characterization of Metabolites and Environmental Impact

A comprehensive understanding of the metabolic fate and environmental impact of this compound is critical, especially if it is developed for agricultural or pharmaceutical use. labcorp.com

Metabolite Identification: There is currently a lack of data on how this compound is metabolized. Future research must involve both in vitro studies (e.g., using liver microsomes) and in vivo studies to identify the major metabolic pathways. Potential metabolic transformations include O-de-ethylation, hydroxylation of the aromatic ring, or conjugation of the carboxylic acid group. Identifying metabolites is crucial as they may have their own biological activity or toxicity. scispace.com

Environmental Fate: Given its potential as an herbicide, its behavior in the environment must be thoroughly investigated. researchgate.net Key areas for study include:

Persistence: Determining its rate of degradation in soil and water through processes like photolysis and microbial breakdown. researchgate.net

Mobility: Assessing its potential to leach into groundwater by studying its adsorption and desorption characteristics in different soil types.

Ecotoxicity: Evaluating its toxicity to non-target organisms, including aquatic life (fish, invertebrates), soil organisms (earthworms), and beneficial insects to conduct a full environmental risk assessment. nih.govresearchgate.net

Q & A

Q. What are the key physicochemical properties of 5-Chloro-2-ethoxybenzoic acid, and how are they experimentally determined?

Q. What synthetic routes are commonly used to prepare this compound?

- Answer: A two-step synthesis is often employed:

Ethoxylation: Reaction of 5-chloro-2-hydroxybenzoic acid with ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux .

Purification: Recrystallization from ethanol/water to remove unreacted starting materials .

Yields (~60-75%) depend on reaction time and temperature optimization. Alternative methods include Ullmann coupling for introducing the ethoxy group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Answer: Discrepancies in NMR or IR spectra may arise from solvent effects, impurities, or tautomerism. Strategies include:

- Standardized Conditions: Use deuterated DMSO for NMR to minimize solvent shifts .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ions (e.g., [M+H]⁺ at m/z 201.03) to rule out contaminants .

- Comparative Analysis: Cross-reference with databases like NIST Chemistry WebBook or EPA DSSTox .

Q. What methodologies are recommended for studying the bioactivity of this compound in drug discovery?

- Answer:

-

In Vitro Assays: Screen for enzyme inhibition (e.g., cyclooxygenase) using fluorometric or colorimetric assays .

-

Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying substituents on the benzene ring) and compare IC₅₀ values .

-

Metabolic Stability: Use LC-MS/MS to assess hepatic microsomal stability .

- Data Table:

| Assay Type | Key Parameters | Reference |

|---|---|---|

| Enzyme Inhibition | IC₅₀, Ki values | |

| Metabolic Stability | Half-life (t₁/₂) in liver microsomes |

Q. How can researchers optimize the scalability of this compound synthesis while minimizing byproducts?

- Answer: